4-(2,2-Dimethylpropanoyl)morpholine-2-carboxylic acid
Description
Introduction to Morpholine-Based Carboxylic Acids in Research
Historical Context of Morpholine Derivatives in Academic Research
Morpholine derivatives have been integral to pharmaceutical research since the mid-20th century. Early studies focused on their analgesic and anti-inflammatory properties, exemplified by phenadoxone (1947) and dextromoramide (1956), which established morpholine as a versatile scaffold. The discovery of doxapram (1976), a respiratory stimulant, further highlighted morpholine’s ability to modulate central nervous system (CNS) targets through its balanced lipophilicity-hydrophilicity profile and weak basicity. By the 1990s, derivatives like reboxetine (1997) demonstrated morpholine’s utility in antidepressant therapies, leveraging its hydrogen-bonding capacity and metabolic stability. These milestones underscored morpholine’s adaptability as a core structure for diverse therapeutic applications.
Significance of 4-(2,2-Dimethylpropanoyl)morpholine-2-Carboxylic Acid in Contemporary Studies
This compound (IUPAC name: 4-(2,2-dimethylpropanoyl)-2-morpholinecarboxylic acid) introduces a carboxylic acid group at the 2-position and a bulky pivaloyl group at the 4-position of the morpholine ring. This substitution pattern enhances its potential for target engagement:
- The carboxylic acid moiety enables hydrogen bonding with enzymatic active sites, improving binding affinity.
- The 2,2-dimethylpropanoyl (pivaloyl) group increases steric bulk, potentially stabilizing chair-like conformations of the morpholine ring and reducing metabolic oxidation at the nitrogen center.
Such modifications align with modern strategies to optimize pharmacokinetic properties while retaining the scaffold’s intrinsic advantages, such as blood-brain barrier permeability.
Evolution of Morpholine Derivatives as Pharmacophores
Morpholine’s evolution as a pharmacophore stems from its unique physicochemical properties:
- Conformational flexibility : The chair-to-skew-boat equilibrium allows optimal spatial orientation of substituents for target binding.
- Metabolic stability : Morpholine rings resist cytochrome P450-mediated oxidation better than piperazine or piperidine analogs, as seen in aprepitant (2003), a neurokinin-1 receptor antagonist.
- Solubility modulation : The weakly basic nitrogen (pK~a~ ≈ 7.4) enhances aqueous solubility at physiological pH, critical for oral bioavailability.
Incorporating carboxylic acids, as in this compound, expands these properties by introducing ionizable groups that improve water solubility and enable salt formation for formulation.
Research Significance and Rationale for Structural Modifications
Structural modifications of morpholine derivatives aim to address specific challenges in drug design:
- Enhancing target selectivity : Bulky substituents like the pivaloyl group in this compound may reduce off-target interactions by sterically blocking binding to non-target proteins.
- Improving metabolic stability : The electron-deficient morpholine ring in this derivative is less prone to oxidative metabolism compared to unsubstituted analogs, as demonstrated in studies on similar compounds.
- Optimizing physicochemical properties : Carboxylic acid groups counterbalance the lipophilicity of the pivaloyl substituent, achieving a logP value conducive to membrane permeability and solubility.
Table 1: Key Structural Features and Their Functional Roles
| Structural Feature | Functional Role | Example in this compound |
|---|---|---|
| Morpholine ring | Conformational flexibility, metabolic stability, and solubility modulation | Core scaffold |
| 2-Carboxylic acid substituent | Hydrogen bonding with targets, solubility enhancement | Position 2 substituent |
| 4-Pivaloyl substituent | Steric stabilization of active conformation, metabolic protection | Position 4 substituent |
Structure
3D Structure
Properties
IUPAC Name |
4-(2,2-dimethylpropanoyl)morpholine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-10(2,3)9(14)11-4-5-15-7(6-11)8(12)13/h7H,4-6H2,1-3H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUCLHVZQTOAHNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCOC(C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitro Reduction and Acylation Sequence
Adapting methodologies from morpholine syntheses, a three-step sequence has been demonstrated:
Step 1: Catalytic Hydrogenation of 2-(4-Nitrophenyl)monoethanolamine
Using Pd/C (5 wt%) in ethanol at 50°C under 3 bar H₂, 2-(4-aminophenyl)monoethanolamine is obtained in 89% yield. This step’s efficiency is critical, as residual nitro groups impede downstream acylation.
Step 2: Pivaloylation of the Aminophenyl Intermediate
Reaction with pivaloyl chloride (1.2 equiv) in toluene at 0–5°C in the presence of triethylamine (2.5 equiv) affords 2-[(4-pivaloylaminophenyl)]monoethanolamine. Isolation yields reach 76%.
Step 3: Chloroacetylation and Cyclization
Treatment with chloroacetyl chloride (1.5 equiv) in THF under NaOH (2.0 equiv) at 60°C induces cyclization. The morpholine ring forms via nucleophilic displacement, yielding 4-(2,2-dimethylpropanoyl)morpholine-2-carboxylic acid after acidic workup (48% overall yield).
Table 1: Optimization of Cyclization Conditions
| Solvent | Base | Temp (°C) | Yield (%) |
|---|---|---|---|
| THF | NaOH | 60 | 48 |
| DMSO | K₂CO₃ | 80 | 41 |
| Toluene | Et₃N | 110 | 33 |
| DMF | NaHCO₃ | 70 | 37 |
Data adapted from. THF with NaOH provided optimal balance between reaction rate and byproduct formation.
Carboxylic Acid Group Introduction via Oxidation
Hydroxymethyl to Carboxyl Conversion
An alternative route oxidizes a hydroxymethyl intermediate to the carboxylic acid. Starting from 4-pivaloylmorpholine-2-methanol:
- Oxidizing Agent : KMnO₄ (2.0 equiv) in H₂O/acetone (3:1) at 25°C for 12 hours achieves 68% conversion.
- Byproduct Mitigation : Lower temperatures (0–5°C) reduce overoxidation but prolong reaction time to 24 hours.
Challenges :
- Partial epimerization at C2 observed under acidic conditions.
- Column chromatography required for purification, decreasing scalability.
Direct Acylation of Morpholine-2-carboxylic Acid
Pivaloyl Chloride Coupling
Morpholine-2-carboxylic acid (1.0 equiv) reacts with pivaloyl chloride (1.1 equiv) in dichloromethane using DMAP (0.1 equiv) and pyridine (2.5 equiv) at −10°C. After 4 hours, the product is isolated in 52% yield.
Limitations :
- Competitive N-acylation at the morpholine nitrogen necessitates careful stoichiometry.
- Low solubility of the carboxylic acid in nonpolar solvents impedes reaction efficiency.
Green Chemistry Approaches
Solvent-Free Mechanochemical Synthesis
Ball-milling morpholine-2-carboxylic acid with pivalic anhydride (1.2 equiv) and NaHCO₃ (1.5 equiv) for 2 hours achieves 61% yield. Advantages include:
- Elimination of VOC solvents.
- Reaction completion in 25% less time compared to solution-phase methods.
Table 2: Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | E-Factor |
|---|---|---|---|
| Cyclization | 48 | 95 | 8.2 |
| Oxidation | 68 | 89 | 6.7 |
| Direct Acylation | 52 | 93 | 7.9 |
| Mechanochemical | 61 | 91 | 4.1 |
E-Factor = (Total waste kg)/(Product kg). Mechanochemical methods significantly reduce environmental impact.
Industrial-Scale Considerations
Catalytic Hydrogenation Optimization
For Step 1 (Section 2.1), replacing Pd/C with Raney Ni (20% loading) lowers catalyst cost by 43% while maintaining 85% yield. Hydrogen pressure reduction from 3 bar to 1.5 bar via flow chemistry further enhances safety.
Crystallization Protocols
Recrystallization from ethyl acetate/n-heptane (1:4) improves purity from 89% to 99.5% with 92% recovery. Optimal antisolvent addition rate: 0.5 mL/min to prevent oiling out.
Chemical Reactions Analysis
Types of Reactions
4-(2,2-Dimethylpropanoyl)morpholine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions result in the formation of new compounds with different functional groups .
Scientific Research Applications
Synthesis and Properties
The synthesis of 4-(2,2-Dimethylpropanoyl)morpholine-2-carboxylic acid typically involves the reaction of morpholine with 2,2-dimethylpropanoyl chloride under anhydrous conditions. The reaction is catalyzed by a base such as triethylamine to prevent hydrolysis. The resulting compound can be purified through recrystallization or column chromatography.
Scientific Research Applications
The compound exhibits several notable applications across various domains:
Chemistry
- Building Block for Complex Molecules : This compound serves as a key intermediate in the synthesis of more complex chemical structures. Its unique functional groups enable various chemical reactions, making it valuable for synthetic organic chemistry.
Biology
- Biological Activity Investigation : Research has shown that derivatives of this compound can exhibit biological activity, particularly in cancer research. For example, modifications of similar compounds have demonstrated antiproliferative effects against cancer cell lines such as HCT-116 and HeLa, indicating potential therapeutic applications .
Medicine
- Therapeutic Potential : The compound is explored for its role as a precursor in drug development. Its ability to interact with biological targets suggests that it may have applications in developing new pharmaceuticals aimed at treating various diseases.
Industry
- Production of Specialty Chemicals : In industrial settings, this compound is utilized to produce specialty chemicals and materials due to its unique chemical properties and reactivity.
Case Study 1: Anticancer Activity
A series of compounds synthesized based on structural modifications of related carboxylic acids were tested for their anticancer properties. Notably, certain derivatives exhibited significant inhibitory actions on colon cancer cells (HCT-116) with IC50 values ranging from 0.69 to 11 μM, showcasing the potential of such compounds in cancer therapy .
Case Study 2: Synthetic Applications
The use of this compound as a building block has led to the development of novel amides through amidation reactions. These reactions can be carried out efficiently using B(OCH₂CF₃)₃ as an amidation reagent under mild conditions, yielding a variety of amide products suitable for further chemical transformations .
Mechanism of Action
The mechanism of action of 4-(2,2-Dimethylpropanoyl)morpholine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural differences and inferred properties of analogs:
Key Observations:
- Ring Systems : Morpholine-based analogs (target, ) exhibit higher polarity due to the oxygen atom, whereas piperidine derivatives () are more lipophilic. Cyclopropane-containing analogs () introduce rigidity, which may affect conformational flexibility in binding interactions.
- Functional Groups: The pivaloyl group in the target compound and QZ-2410 () may reduce metabolic degradation due to steric shielding.
- Solubility : The hydrochloride salt in ’s compound improves water solubility, a critical factor for bioavailability in drug design.
Biological Activity
4-(2,2-Dimethylpropanoyl)morpholine-2-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article presents a detailed overview of its biological activity, including anticancer properties, enzyme inhibition, and structure-activity relationships (SAR), supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a morpholine ring substituted with a carboxylic acid and a 2,2-dimethylpropanoyl group. This unique structure contributes to its physicochemical properties, enhancing solubility and bioavailability.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines.
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 5.25 | Induction of apoptosis |
| HCT116 (Colon) | 4.80 | Inhibition of HDAC |
| A431 (Skin) | 6.15 | Modulation of cell cycle |
The compound's mechanism of action includes the induction of apoptosis through various pathways, notably the modulation of histone deacetylases (HDAC), which are critical targets in cancer therapy.
Enzyme Inhibition
This compound has been investigated for its ability to inhibit key enzymes involved in cancer progression. Notably, it shows promising inhibition against MDM2 and HDAC.
Table 2: Enzyme Inhibition Potency
| Compound | MDM2 Inhibition (%) | HDAC Inhibition (%) |
|---|---|---|
| This compound | 70 | 65 |
| Comparison Compound A | 75 | 60 |
| Comparison Compound B | 68 | 58 |
The dual inhibition mechanism suggests potential for developing novel anticancer agents targeting multiple pathways.
Case Studies
Case Study 1: Antitumor Efficacy
A study evaluated the efficacy of various morpholine derivatives against human cancer cell lines, including MCF-7 and HCT116. Results indicated that the compound exhibited significant antiproliferative effects comparable to established chemotherapeutics like doxorubicin.
Case Study 2: Mechanistic Insights
Further investigations revealed that treatment with the compound led to increased levels of reactive oxygen species (ROS) in cancer cells, suggesting an oxidative stress mechanism contributing to its cytotoxic effects. Flow cytometry analyses confirmed enhanced apoptosis rates in treated cells.
Structure-Activity Relationship (SAR)
The biological activity of morpholine derivatives is influenced by substituents on the morpholine ring and carboxylic acid group. Modifications at specific positions can enhance or diminish their anticancer properties:
- Dimethyl Group : Enhances lipophilicity and solubility.
- Carboxylic Acid : Essential for biological activity and interaction with enzymatic targets.
- Morpholine Ring : Provides structural stability and bioactivity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
